
Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method is the reaction of 1-chloro-3-methylisoquinoline with methoxy reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent isoquinoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-3-methylisoquinoline
- 1-Methoxy-3-methylisoquinoline
- 1-Chloro-7-methoxyisoquinoline
Uniqueness
Isoquinoline, 1-chloro-7-methoxy-3-methyl-, 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups at specific positions on the isoquinoline ring makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
159112-00-2 |
|---|---|
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
1-chloro-7-methoxy-3-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C11H10ClNO2/c1-7-5-8-3-4-9(15-2)6-10(8)11(12)13(7)14/h3-6H,1-2H3 |
InChI-Schlüssel |
NWYDFTMNILKOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)OC)C(=[N+]1[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


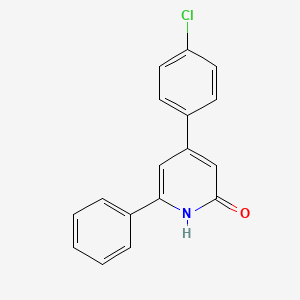
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

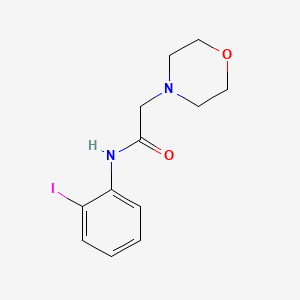
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



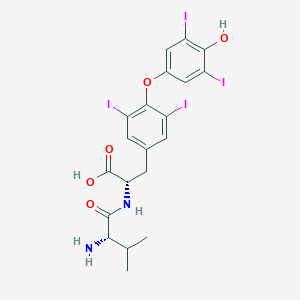

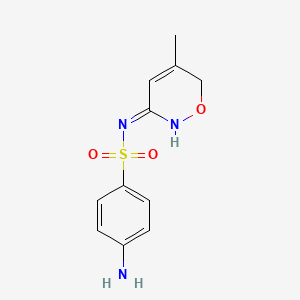
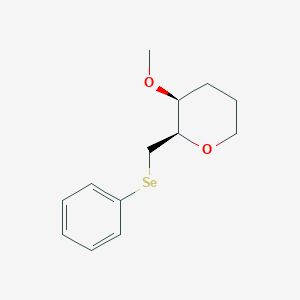
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
